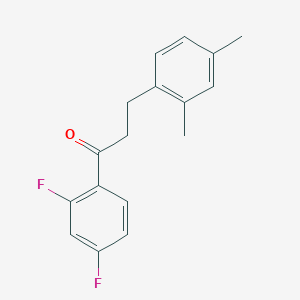

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKGMFPKXFYWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644707 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-54-2 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone. Propiophenone derivatives are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1][] This document outlines a strategic approach to its synthesis via a Friedel-Crafts acylation reaction, detailing the underlying mechanistic principles and providing a field-proven experimental protocol. Furthermore, it establishes a rigorous framework for the structural verification and purity assessment of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of aromatic ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation standing out as a highly reliable and versatile method.[3] This reaction facilitates the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring through an electrophilic aromatic substitution mechanism.[4][5][6]

For the target molecule, this compound, our strategy involves the reaction of 1,3-difluorobenzene with 3-(2,4-dimethylphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Choice:

-

Aromatic Substrate: 1,3-difluorobenzene is chosen for its activated nature. The fluorine atoms are ortho, para-directing electron-withdrawing groups. While they deactivate the ring overall compared to benzene, the para-position to both fluorines (the 4-position) is sterically accessible and electronically favored for electrophilic attack.

-

Acylating Agent: 3-(2,4-dimethylphenyl)propionyl chloride serves as the electrophile precursor. It can be readily prepared from the corresponding carboxylic acid.

-

Catalyst: Aluminum chloride (AlCl₃) is a potent Lewis acid essential for generating the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the energy barrier of the aromatic substitution.[4][5]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-(2,4-dimethylphenyl)propionyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion (R-C≡O⁺), which is the key electrophile.[3]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3][4]

-

Restoration of Aromaticity: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HCl as a byproduct.[4]

-

Complexation: The product ketone, being a moderate Lewis base, forms a complex with the AlCl₃ catalyst.[5] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions is critical until the final quenching step to prevent premature catalyst deactivation.

Materials and Equipment

-

Reagents: 1,3-Difluorobenzene, 3-(2,4-dimethylphenyl)propionyl chloride, Aluminum chloride (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (3M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube (CaCl₂), magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard glassware.

Synthesis Procedure

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-(2,4-dimethylphenyl)propionyl chloride (1.0 eq) and 1,3-difluorobenzene (1.5 eq) in anhydrous DCM.

-

Reaction Initiation: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0 °C. The reaction is exothermic; control the addition rate to prevent a temperature rise.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining base.[7]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[7]

-

Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[1]

Characterization of the Final Product

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic and physical methods. The data presented below are predicted values based on established principles of chemical analysis and data for analogous structures.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. The spectrum is predicted to show distinct signals for the aromatic protons on both rings and the aliphatic protons of the propionyl chain.

-

¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. The presence of a signal around 190 ppm is characteristic of a ketone carbonyl carbon.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ should be observed, and a prominent fragment corresponding to the acylium ion is expected due to alpha-cleavage, a common fragmentation pathway for ketones.[8]

Physicochemical Analysis

-

Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. A pure compound will exhibit a sharp melting point range (typically <1-2 °C), whereas impurities will cause a depression and broadening of the melting range.

Summary of Expected Characterization Data

| Analysis Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.8-7.9 ppm (m, 1H), ~6.8-7.1 ppm (m, 4H), ~3.1-3.3 ppm (t, 2H), ~2.9-3.1 ppm (t, 2H), ~2.2-2.3 ppm (s, 6H) | Aromatic protons on the difluorophenyl ring are downfield; dimethylphenyl protons are slightly upfield. Aliphatic protons show triplet-triplet coupling. Methyl groups appear as a singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~190-195 ppm (C=O), ~160-168 ppm (C-F), ~110-145 ppm (Aromatic C), ~35-45 ppm (CH₂), ~20-25 ppm (CH₃) | The carbonyl carbon is significantly deshielded. Carbons bonded to fluorine show characteristic shifts and C-F coupling. |

| Mass Spectrometry (EI) | m/z | M⁺ peak at ~274.12. Base peak at ~139 (acylium ion fragment). | The molecular ion peak corresponds to the molecular weight of C₁₆H₁₄F₂O. Alpha-cleavage results in a stable acylium ion. |

| Melting Point | Range | To be determined experimentally | A sharp, defined melting point range will indicate high purity of the synthesized crystalline solid. |

Experimental and Analytical Workflow

The entire process, from initial reaction to final characterization, follows a logical and systematic workflow designed to ensure product quality and verifiable results.

Caption: Overall experimental and analytical workflow.

References

- BenchChem. (2025).

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]

-

JoVE. (2020). Identification of Unknown Aldehydes and Ketones. JoVE (Journal of Visualized Experiments). [Link]

- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

-

Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Pearson+. [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). Molecular Characterization of Ketones in a Petroleum Source Rock. ResearchGate. [Link]

-

Simon Fraser University. (n.d.). Melting point determination. SFU. [Link]

-

ACS Publications. (2024). Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A. [Link]

-

Slideshare. (n.d.). Friedel crafts acylation. Slideshare. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]

-

National Institutes of Health. (n.d.). 1-Phenyl-1-propanone | C9H10O. PubChem. [Link]

-

ACS Publications. (n.d.). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. [Link]

-

A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]

-

Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Science Learning Center. [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone. NIST WebBook. [Link]

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. The Good Scents Company. [Link]

-

YouTube. (2022). 342 BCH3023 Physical Properties Aldehydes and Ketones Boiling Point, Melting Point, Water Solubility. YouTube. [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

-

National Institutes of Health. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O. PubChem. [Link]

-

Chegg. (2017). Attached is the H-NMR of propiophenone. Describe the splitting, integration, and shift of the peaks. Chegg. [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O. PubChem. [Link]

-

National Center for Biotechnology Information. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. PMC. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Unacademy. (n.d.). All About Aromatic Ketones. Unacademy. [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

National Institutes of Health. (n.d.). 2,4-Difluoroacetophenone | C8H6F2O. PubChem. [Link]

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel crafts acylation | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone and Its Structural Isomers

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Difluorinated Propiophenone Analogs

In the realm of medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and pharmacological properties. This guide focuses on the physicochemical characteristics of a specific, yet sparsely documented molecule, 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone . Due to the limited availability of direct experimental data for this exact compound, this document will provide a comprehensive analysis based on the known properties of its close structural isomers. By examining these analogs, we can extrapolate and predict the behavior of the title compound, offering a robust framework for researchers. This guide is structured to provide not just data, but also the experimental context and rationale necessary for practical application in a research and development setting.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is a thorough characterization of its structure. While direct data for the title compound is scarce, we can infer its key identifiers and structure. For the purpose of this guide, we will draw comparisons with its known isomers.

A critical aspect of working with such specific molecules is accurate identification. The CAS number for the closely related isomer, 2',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone , is 898793-33-4.[1] It is crucial for researchers to verify the exact isomer they are working with through analytical means.

Below is a diagram illustrating the general workflow for synthesizing and characterizing a novel propiophenone derivative like the one .

Caption: Workflow for the experimental determination of key physicochemical properties.

Spectroscopic Analysis

Spectroscopic data provides irrefutable evidence of a compound's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone.

While specific spectra for the title compound are not available, the synthesis of a similar compound, 1-(2,4-Dimethylphenyl)-2,2-difluoro-3-iodopropan-1-one, has been reported with its corresponding NMR data, which can serve as a reference for expected chemical shifts. [2]

Potential Applications and Further Research

Fluorinated propiophenones and related ketones are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoro- and dimethylphenyl moieties can significantly influence the biological activity and pharmacokinetic profile of a parent compound. For instance, fluorinated compounds often exhibit enhanced metabolic stability and receptor binding affinity.

Further research should focus on:

-

The definitive synthesis and purification of this compound.

-

The empirical determination of its physicochemical properties as outlined in this guide.

-

Screening for biological activity in relevant assays, guided by the properties of known analogs.

Conclusion

While a complete physicochemical profile of this compound is not yet publicly available, this guide provides a comprehensive framework for its investigation. By leveraging data from its close structural isomers and employing standardized experimental protocols, researchers can confidently characterize this novel compound and explore its potential in various scientific applications. The methodologies and comparative data presented herein are intended to serve as a valuable resource for scientists and developers in the chemical and pharmaceutical industries.

References

-

Rieke Metals. (n.d.). 2',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Data of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Introduction

Molecular Structure and Properties

The structure of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone is presented below. Understanding this structure is key to interpreting its spectroscopic data.

-

Molecular Formula: C₁₇H₁₆F₂O

-

Molecular Weight: 274.31 g/mol [1]

-

Exact Mass: 274.1169 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of related compounds such as 2',4'-difluoroacetophenone and various propiophenone derivatives.[2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as the aliphatic protons of the propiophenone backbone and the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.8 - 7.9 | m | 1H | H-6' | The proton ortho to the carbonyl group is expected to be the most deshielded on the difluorophenyl ring. |

| ~7.1 - 7.3 | m | 2H | H-3', H-5' | These protons will show complex splitting due to coupling with each other and with the fluorine atoms. |

| ~7.0 | d | 1H | H-6'' | Aromatic proton on the dimethylphenyl ring. |

| ~6.9 | d | 1H | H-5'' | Aromatic proton on the dimethylphenyl ring. |

| ~6.8 | s | 1H | H-3'' | Aromatic proton on the dimethylphenyl ring. |

| ~3.2 | t | 2H | -CH₂- (adjacent to carbonyl) | Protons adjacent to a carbonyl group typically appear in this region. |

| ~2.9 | t | 2H | -CH₂- (adjacent to phenyl) | Protons adjacent to an aromatic ring are slightly more shielded. |

| ~2.3 | s | 3H | -CH₃ (at C-4'') | Aromatic methyl protons. |

| ~2.2 | s | 3H | -CH₃ (at C-2'') | Aromatic methyl protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the aliphatic carbons, and the methyl carbons.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~195 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~165 (d, J ≈ 250 Hz) | C-2' | Carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~162 (d, J ≈ 250 Hz) | C-4' | Carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~138 | C-1'' | Quaternary aromatic carbon. |

| ~136 | C-2'' | Quaternary aromatic carbon. |

| ~135 | C-4'' | Quaternary aromatic carbon. |

| ~132 (dd) | C-6' | Aromatic carbon with coupling to fluorine atoms. |

| ~131 | C-6'' | Aromatic carbon. |

| ~128 | C-5'' | Aromatic carbon. |

| ~126 | C-3'' | Aromatic carbon. |

| ~112 (dd) | C-5' | Aromatic carbon with coupling to fluorine atoms. |

| ~104 (t) | C-3' | Aromatic carbon situated between two fluorine atoms will be shifted upfield and show coupling to both. |

| ~45 | -CH₂- (adjacent to carbonyl) | Aliphatic carbon adjacent to a carbonyl group. |

| ~30 | -CH₂- (adjacent to phenyl) | Aliphatic carbon adjacent to an aromatic ring. |

| ~21 | -CH₃ (at C-4'') | Aromatic methyl carbon. |

| ~19 | -CH₃ (at C-2'') | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below, with comparisons to similar known compounds.[6][7][8]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2970-2850 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-F stretch | Aryl-F |

| ~850-800 | C-H bend | Aromatic (out-of-plane) |

The strong carbonyl stretch around 1680 cm⁻¹ will be a prominent feature of the spectrum. The C-F stretching vibrations will also be significant, appearing in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): m/z = 274.1

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum Fragments:

| m/z | Ion Structure | Formation Mechanism |

| 274 | [C₁₇H₁₆F₂O]⁺˙ | Molecular ion |

| 155 | [C₈H₅F₂O]⁺ | Alpha-cleavage, loss of the dimethylbenzyl radical. |

| 119 | [C₉H₁₁]⁺ | Alpha-cleavage and benzylic cleavage, formation of the dimethylbenzyl cation. |

| 156 | [C₈H₆F₂O]⁺˙ | McLafferty rearrangement, loss of dimethylstyrene. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation of the dimethylbenzyl fragment. |

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For an oil, a thin film between salt plates can be used.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 50-500.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable starting point for the identification, characterization, and quality control of this molecule in a research and development setting. The provided protocols offer a clear path for obtaining experimental data to validate these predictions.

References

-

PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. Retrieved from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

-

Rieke Metals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | #6127-2700-58 | Rieke Metals Products & Services [riekemetals.com]

- 2. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]

- 3. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]

- 6. 4'-Methylpropiophenone [webbook.nist.gov]

- 7. Propiophenone(93-55-0) IR Spectrum [m.chemicalbook.com]

- 8. 4-Fluoroacetophenone(403-42-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific isomer, this document focuses on its unequivocal identification through systematic nomenclature, plausible synthetic routes based on established chemical principles, and predicted physicochemical properties by drawing comparisons with closely related structural analogs. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and evaluate this compound for various applications, including as a building block in drug discovery programs.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. This section delineates the systematic naming and unique identifiers for the target molecule.

IUPAC Name

The systematic IUPAC name for this compound is 1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one . This name is derived by identifying the longest carbon chain containing the principal functional group (the ketone), which is a three-carbon chain (propan-1-one). The phenyl group attached to the carbonyl carbon is designated as a substituent at the 1-position and is named 1-(2,4-difluorophenyl). The other phenyl group is a substituent at the 3-position of the propane chain, named 3-(2,4-dimethylphenyl).

CAS Number

As of the latest search, a specific CAS (Chemical Abstracts Service) number for this compound has not been prominently indexed in major chemical databases. The compound is available from specialized chemical suppliers under catalog numbers, such as #6127-2700-58 from Rieke Metals, indicating its status as a research chemical.[1] The absence of a dedicated CAS number underscores the novelty of this particular isomer.

For comparative purposes, the CAS numbers of closely related isomers are provided in the table below.

| Isomer | CAS Number |

| 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | 898793-35-6[2] |

| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | 898754-08-0[3][4] |

| 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | 898793-37-8[5] |

| 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone | 898781-00-5[6] |

Table 1: CAS Numbers of Related Propiophenone Analogs

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of aromatic ketones such as propiophenones is classically achieved through the Friedel-Crafts acylation reaction.[7][8] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, breaks the bond between the aromatic ring and the carbonyl carbon. This leads to two key precursors: 1,3-difluorobenzene and 3-(2,4-dimethylphenyl)propanoyl chloride.

Caption: Proposed Friedel-Crafts acylation workflow.

Detailed Experimental Procedure:

-

To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane at 0 °C, add 3-(2,4-dimethylphenyl)propanoyl chloride (1.0 equivalent) dropwise.

-

After the formation of the acylium ion complex, add 1,3-difluorobenzene (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₇H₁₆F₂O | - |

| Molecular Weight | 274.31 g/mol | - |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | General characteristic of similar propiophenones. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Based on its nonpolar aromatic structure. |

| Boiling Point | Estimated to be in the range of 380-400 °C at atmospheric pressure. | Comparison with isomers like 3',4'-difluoro-3-(2,5-dimethylphenyl)propiophenone (B.P. 395.3°C at 760 mmHg). [3] |

| Melting Point | Expected to be in a similar range to related difluorinated propiophenones. | - |

Table 2: Predicted Physicochemical Properties

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl groups, and the two methylene groups of the propane chain. The ¹⁹F NMR would confirm the presence and positions of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₇H₁₆F₂O).

-

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Potential Applications in Research and Drug Development

Substituted propiophenones are valuable intermediates in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity.

-

Scaffold for Bioactive Molecules: The propiophenone core can be further modified at the ketone or the aromatic rings to synthesize a library of compounds for screening against various biological targets.

-

Precursor for Chiral Alcohols: The ketone can be stereoselectively reduced to the corresponding chiral alcohol, a common structural motif in many pharmaceuticals.

-

Intermediate for Heterocyclic Synthesis: Propiophenones can serve as starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound, or 1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, represents a novel chemical entity with potential applications in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. The proposed synthetic route via Friedel-Crafts acylation offers a reliable method for obtaining this compound for further research and development. As with any novel compound, thorough analytical characterization is essential to confirm its identity and purity before its use in any application.

References

-

(No author provided). Friedel-Crafts Acylation. SynArchive. Retrieved from [Link]

-

(No author provided). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. PubChem. Retrieved from [Link]

-

(No author provided). 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. PubChem. Retrieved from [Link]

- (No author provided). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone. Google Patents.

-

(No author provided). difluoro-3-(2,4-dimethylphenyl)propiophenone | #6127-2700-58. Rieke Metals. Retrieved from [Link]

-

(No author provided). 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. PubChem. Retrieved from [Link]

-

(No author provided). (PDF) Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | #6127-2700-58 | Rieke Metals Products & Services [riekemetals.com]

- 2. 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | C17H16Cl2O | CID 24726522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Propiophenone Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Imperative of Fluorine in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to modulate a molecule's pharmacokinetic and pharmacodynamic profile with remarkable precision.[1] This guide delves into the burgeoning potential of a specific class of organofluorine compounds: fluorinated propiophenone derivatives. These molecules, characterized by a fluorinated phenyl ring attached to a propan-1-one backbone, are emerging as versatile platforms for the development of novel therapeutics across a spectrum of diseases, including cancer, epilepsy, and microbial infections. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and therapeutic applications of these promising compounds.

I. The Synthetic Landscape: Crafting Fluorinated Propiophenone Scaffolds

The synthesis of fluorinated propiophenone derivatives is primarily achieved through well-established methodologies, with Friedel-Crafts acylation being a prominent and versatile approach. This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto a fluorinated aromatic ring.[2]

Core Synthesis via Friedel-Crafts Acylation

The archetypal synthesis of a simple fluorinated propiophenone, such as 4'-fluoropropiophenone, involves the reaction of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorinated benzene ring.

Experimental Protocol: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled in an ice bath, add propionyl chloride dropwise via a dropping funnel.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4'-fluoropropiophenone by vacuum distillation or column chromatography on silica gel.

Diversification of the Propiophenone Scaffold

The versatility of the propiophenone core allows for further structural modifications to explore structure-activity relationships (SAR). A common strategy involves the Claisen-Schmidt condensation of a fluorinated acetophenone (a related ketone) with an appropriate aldehyde to yield fluorinated chalcones, which are α,β-unsaturated ketones and close structural relatives of propiophenones.[4] These chalcones can then be subjected to various chemical transformations to generate a diverse library of derivatives.

Experimental Workflow: From Fluorinated Acetophenone to Chalcone Derivatives

Caption: Synthetic route to fluorinated chalcones and their derivatives.

II. Therapeutic Frontiers of Fluorinated Propiophenone Derivatives

The introduction of fluorine into the propiophenone scaffold has been shown to confer a wide range of biological activities, with significant potential in oncology, neurology, and infectious diseases.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A growing body of evidence highlights the potent anticancer properties of fluorinated propiophenone derivatives and their analogs, such as chalcones.[4][5] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, in cancer cells.[6]

Mechanism of Action: The Apoptotic Cascade

Fluorinated propiophenone derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.[7] This process is characterized by the following key events:

-

Induction of Cellular Stress: The compounds induce stress within the cancer cell, potentially through the generation of reactive oxygen species (ROS).[8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the disruption of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.

-

Execution Phase: Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.[9]

Caption: The intrinsic pathway of apoptosis induced by fluorinated propiophenones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Fluorinated propiophenone derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Fluorinated Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Chalcone 2a | HepG2 | 67.51 ± 2.26 | [4] |

| Fluorinated Chalcone 3a | HepG2 | 87.22 ± 8.52 | [4] |

| Fluorinated Chalcone 3c | HepG2 | 79.22 ± 5.03 | [4] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [12] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [12] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [12] |

Anticonvulsant Properties: Modulating Neuronal Excitability

Fluorinated propiophenone derivatives and related structures have also demonstrated promising anticonvulsant activity in preclinical models of epilepsy.[13][14] The presence of a fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier, a critical requirement for centrally acting drugs.[6]

The precise mechanism of action for many anticonvulsants is not fully elucidated, but they are generally believed to act by modulating neuronal excitability through various targets, such as voltage-gated sodium channels, calcium channels, or by enhancing GABAergic inhibition.

Preclinical Evaluation in Animal Models

The anticonvulsant potential of novel compounds is typically assessed in rodent models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[14]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds that can prevent the spread of seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold.

Table 2: Anticonvulsant Activity of Selected Fluorinated Derivatives in Animal Models

| Compound | Animal Model | Test | Dose (mg/kg) | Activity | Reference |

| (4S,8aS)-5h (meta-trifluoromethyl derivative) | Rodent | MES, scMET, 6Hz | Not specified | High activity | [14] |

| (4S,8aS)-5l (meta-trifluoromethoxy derivative) | Rodent | MES, scMET, 6Hz | Not specified | High activity | [14] |

| 3-(4-fluoro-3-(trifluomethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f) | Rat | MES | ED₅₀ = 23.47 | Potent activity | |

| Isatin derivative 4e (ortho-fluoro) | Mouse | MES & PTZ | 100 & 300 | Significant protection | [13] |

| Isatin derivative 4g (para-fluoro) | Mouse | MES & PTZ | 100 & 300 | Significant protection | [13] |

Antimicrobial Efficacy: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Fluorinated propiophenone derivatives and their analogs have shown promising activity against a range of bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency of a compound.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of a Selected Fluorinated Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| F131 (l-Borneol possessing 2(5H)-furanone derivative) | S. aureus isolates | 8-16 | |

| F131 (l-Borneol possessing 2(5H)-furanone derivative) | C. albicans isolates | 32-128 |

III. Structure-Activity Relationships (SAR): Guiding Future Drug Design

The systematic modification of the fluorinated propiophenone scaffold and the evaluation of the biological activity of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective drug candidates.

Key SAR observations for fluorinated propiophenone derivatives and their analogs include:

-

Position of Fluorine Substitution: The position of the fluorine atom on the phenyl ring can significantly impact biological activity. For instance, in some series of anticonvulsant isatin derivatives, ortho and para-fluorine substitution resulted in greater efficacy compared to meta-substitution.[13]

-

Nature and Position of Other Substituents: The presence and location of other functional groups on the aromatic rings can modulate activity. For example, in a series of anticancer fluorinated chalcones, derivatives with a 3-methoxy group on the B-ring showed higher activity against HepG2 cells.[4]

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[6]

IV. Conclusion and Future Perspectives

Fluorinated propiophenone derivatives represent a promising and versatile class of compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer, anticonvulsant, and antimicrobial agents underscores the value of fluorine incorporation in drug design. The synthetic accessibility of these scaffolds, coupled with the ability to fine-tune their biological activity through systematic structural modifications, makes them attractive candidates for further investigation and development.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of fluorinated propiophenone derivatives with diverse substitution patterns.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways responsible for their biological effects.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies in animal models to assess the therapeutic potential and safety of lead compounds.

-

Pharmacokinetic Optimization: Further modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

The continued exploration of fluorinated propiophenone derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

V. References

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

-

MTT Assay Protocol. Creative Bioarray. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. [Link]

-

The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. ResearchGate. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. Request PDF. [Link]

-

Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. PubMed. [Link]

-

Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. PMC - PubMed Central. [Link]

-

Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]

-

The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. ResearchGate. [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. PubMed. [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

-

Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology. [Link]

-

Influence of propafenone on the anticonvulsant activity of various novel antiepileptic drugs in the mouse maximal electroshock model. PubMed. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

-

Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. [Link]

-

Evaluation of Anticonvulsant Activity of Propranolol by using Electrically Induced Animal Models. ResearchGate. [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]

-

MTT Cell Assay Protocol. [Link]

-

Fluorinated phenytoin anticonvulsant analogs. PubMed. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Fluorine in medicinal chemistry. PubMed. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

US4172097A - Production of propiophenone. Google Patents.

-

How Is 4'-Chloropropiophenone Synthesized? Knowledge - Bloom Tech. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 5. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 6. mayo.edu [mayo.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone: A Novel Fluorinated Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone, a novel and promising intermediate for the synthesis of complex organic molecules. The strategic incorporation of a 2,4-difluorophenyl ketone and a 2,4-dimethylphenyl ethyl sidechain creates a scaffold with significant potential in medicinal chemistry and materials science. We will explore its physicochemical properties, propose a robust and detailed synthetic pathway based on established Friedel-Crafts chemistry, and elucidate its versatility as a precursor for a diverse range of molecular architectures. This document serves as a foundational resource for researchers aiming to leverage this intermediate in their discovery and development pipelines.

Introduction: The Strategic Value of Fluorinated Propiophenones

The integration of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, bioavailability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] Propiophenones, a class of aromatic ketones, serve as versatile scaffolds for chemical modification, and their fluorinated derivatives are of particular interest for developing new therapeutic agents.[1]

This compound is a structurally sophisticated intermediate. Its key features include:

-

A 1,3-Difluorobenzene Moiety: This system is significantly deactivated towards electrophilic attack, yet the fluorine atoms act as powerful ortho-, para-directing groups through resonance effects.[3] Acylation occurs preferentially at the C4 position, para to one fluorine and ortho to the other, leading to high regioselectivity.

-

A Propiophenone Core: The ketone functional group is a versatile handle for a vast array of chemical transformations, including reduction, oxidation, halogenation, and condensation reactions.

-

A 2,4-Dimethylphenyl Group: The methyl substituents provide steric bulk and increase lipophilicity, which can be tuned to influence interactions with biological targets.

This guide will lay out the scientific foundation for synthesizing and utilizing this high-potential intermediate.

Physicochemical Properties and Spectroscopic Profile

While this specific isomer is novel and not widely documented, its core properties can be reliably predicted based on its structure and data from close analogs.[4][5][6]

| Property | Value | Source / Method |

| Molecular Formula | C₁₇H₁₆F₂O | Calculated |

| Molecular Weight | 274.31 g/mol | Calculated[5] |

| Appearance | Expected to be an off-white to pale solid | Analogy |

| CAS Number | Not yet assigned | - |

| Predicted LogP | ~4.4 | Analogy[4] |

Expected Spectroscopic Data:

-

¹H NMR: Signals would be expected for the aromatic protons on both rings (with characteristic splitting due to fluorine coupling), the two methylene groups of the propane chain (appearing as distinct triplets), and the two methyl group singlets.

-

¹³C NMR: Resonances for the carbonyl carbon (~190 ppm, with splitting from the ortho-fluorine), aromatic carbons (showing complex C-F coupling), aliphatic carbons, and methyl carbons.

-

¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms on the phenyl ring.

-

Mass Spectrometry (HRMS): A precise mass peak corresponding to the molecular formula C₁₇H₁₆F₂O, confirming elemental composition.

Proposed Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved via a two-stage process, culminating in a highly regioselective Friedel-Crafts acylation.

Diagram: Chemical Structure

Caption: Structure of a close analog. The target compound has a 2,4-dimethylphenyl group.

Stage 1: Synthesis of the Acyl Precursor, 3-(2,4-dimethylphenyl)propanoic Acid

The required side chain can be prepared from 2,4-dimethylbenzaldehyde via a Knoevenagel-Doebner condensation with malonic acid, followed by catalytic hydrogenation.

Experimental Protocol: 3-(2,4-dimethylphenyl)propanoic Acid

-

Condensation: To a solution of 2,4-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3 vol), add piperidine (0.1 eq). Heat the mixture to 100 °C for 4-6 hours.

-

Hydrolysis & Isolation: Cool the reaction mixture and pour it into an excess of cold 2M HCl. The resulting precipitate, (E)-3-(2,4-dimethylphenyl)acrylic acid, is filtered, washed with water, and dried.

-

Reduction: The crude acrylic acid derivative is dissolved in ethanol or ethyl acetate. Add Palladium on carbon (10% Pd/C, ~1 mol%). The mixture is then subjected to hydrogenation (H₂ gas, 50 psi) at room temperature until TLC or ¹H NMR indicates complete consumption of the starting material.

-

Workup: The catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure to yield the target 3-(2,4-dimethylphenyl)propanoic acid, which can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

This is the key step where the side chain is attached to the fluorinated aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a pre-formed acylium ion attacks the electron-rich 1,3-difluorobenzene ring.[7][8]

Causality Behind Experimental Choices:

-

Acyl Chloride Formation: Propanoic acids are not reactive enough for Friedel-Crafts acylation. Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and necessary activation step.

-

Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[9] It serves two purposes: first, to generate the electrophilic acylium ion from the acyl chloride, and second, it complexes with the product ketone, preventing further acylation.[7]

-

Solvent & Substrate: 1,3-Difluorobenzene is the most reactive of the difluorobenzene isomers for this acylation.[3] Using an excess of 1,3-difluorobenzene can also serve as the solvent, driving the reaction to completion.[10]

-

Temperature Control: The initial reaction is performed at low temperatures (0 °C) to control the exothermic formation of the acylium ion-AlCl₃ complex, then allowed to warm to promote the reaction.

Diagram: Synthetic Workflow

Caption: Proposed two-stage synthesis of the target intermediate.

Experimental Protocol: this compound

-

Acyl Chloride Formation: To the 3-(2,4-dimethylphenyl)propanoic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Gently reflux the mixture for 2 hours. Remove the excess thionyl chloride by distillation to obtain the crude 3-(2,4-dimethylphenyl)propanoyl chloride.

-

Reaction Setup: In a separate flask under an inert atmosphere (N₂), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) or an excess of 1,3-difluorobenzene. Cool the suspension to 0 °C in an ice bath.

-

Acylation: Add 1,3-difluorobenzene (1.1 eq, if using DCM as solvent). To this stirred mixture, add a solution of the crude propanoyl chloride in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Role as a Versatile Chemical Intermediate

The true value of this compound lies in its potential for derivatization. The ketone functionality is a gateway to numerous other molecular classes.

-

Reduction to Alcohols: The ketone can be selectively reduced using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol. This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Reductive Amination: Conversion to amines via reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) opens pathways to novel amine-containing compounds.

-

Alpha-Halogenation: The α-position to the ketone can be halogenated (e.g., brominated or fluorinated), providing a site for subsequent nucleophilic substitution reactions to build complexity.[11]

-

Clemmensen or Wolff-Kishner Reduction: The ketone can be fully reduced to a methylene (-CH₂-) group, yielding an alkylbenzene derivative.[9]

-

Condensation Reactions: Aldol or Knoevenagel condensations can be performed to form α,β-unsaturated systems, which are themselves valuable Michael acceptors.

Diagram: Potential Derivatization Pathways

Caption: Key transformations starting from the propiophenone core.

Potential Applications in Medicinal Chemistry

Given its structure, this intermediate is a prime candidate for synthesizing novel compounds for drug discovery programs. The 2,4-difluoroacetophenone core is a known feature in several biologically active molecules, including antifungal agents. The lipophilic 2,4-dimethylphenyl sidechain can be used to probe hydrophobic pockets in enzyme active sites or receptors. Potential therapeutic areas include oncology, infectious diseases, and metabolic disorders, where the metabolic stability conferred by fluorine is highly advantageous.

Safety, Handling, and Storage

-

Safety: As with all laboratory chemicals, appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. The reagents used in the synthesis, particularly thionyl chloride and aluminum chloride, are corrosive and moisture-sensitive and must be handled with extreme care. The acylation reaction quench is highly exothermic and must be performed slowly and cautiously.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a novel, strategically designed chemical intermediate. Its synthesis, achievable through robust and well-understood organic reactions, provides access to a versatile scaffold. The combination of a reactive ketone handle and two distinct, functionalized aromatic rings makes it a valuable starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, this intermediate offers a compelling opportunity to accelerate the development of next-generation chemical entities.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. (n.d.). Benchchem.

- The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis. (2025). Benchchem.

- Process for the preparation of 2,4-difluoroacetophenone. (1999). Google Patents.

- 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. (n.d.). PubChem.

- 2',4'-DIFLUORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE. (n.d.). ChemicalBook.

- 3',4'-difluoro-3-(2,5-dimethylphenyl)propiophenone 898754-08-0. (n.d.). Guidechem.

- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. (2014). Organic Chemistry Portal.

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation.

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. (n.d.). ChemScene.

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4'-DIFLUORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE | 898754-06-8 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 11. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

An Exploratory Guide to the Synthesis of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone Analogs for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone and its analogs, a class of molecules with significant potential in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability and target binding affinity.[1] The propiophenone scaffold itself is a versatile template, known to be a core component of various biologically active agents. This document details two primary retrosynthetic pathways, focusing on a robust and highly adaptable two-step route involving a Claisen-Schmidt condensation followed by selective reduction. We provide detailed, field-proven protocols, mechanistic insights, and characterization guidelines tailored for researchers, scientists, and drug development professionals aiming to construct a diverse library of these valuable compounds.

Part 1: The Rationale for Fluorinated Propiophenones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's profile.[2] Judicious placement of fluorine can block sites of metabolism, modulate the acidity or basicity (pKa) of nearby functional groups, and improve membrane permeability, ultimately leading to enhanced bioavailability and efficacy.[1][3]

The propiophenone core, a three-carbon chain linking two aromatic systems with a ketone functionality, serves as a privileged scaffold. It provides a precise three-dimensional arrangement of aromatic and hydrophobic groups, ideal for interacting with biological targets. The combination of this scaffold with a difluorinated phenyl ring and a substituted dimethylphenyl moiety creates a compelling target for exploratory synthesis. The specific analog, this compound, presents an interesting synthetic challenge and a valuable template for generating a library of related compounds for screening and lead optimization.

Part 2: Retrosynthetic Analysis

To devise a robust synthetic plan, we begin by deconstructing the target molecule. Two logical and experimentally viable retrosynthetic pathways are proposed, each offering distinct advantages for analog synthesis.

Retrosynthetic Pathways

Caption: Retrosynthetic analysis of the target molecule.

Route A (Friedel-Crafts Acylation): This approach involves the direct acylation of 1,3-difluorobenzene with 3-(2,4-dimethylphenyl)propanoyl chloride.[4] While direct, this route presents challenges, including the multi-step synthesis of the required acyl chloride and potential regioselectivity issues during the acylation of the activated difluorobenzene ring.

Route B (Chalcone Reduction): This versatile two-step strategy first constructs an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation between 2',4'-difluoroacetophenone and 2,4-dimethylbenzaldehyde.[5][6] The subsequent selective reduction of the alkene double bond yields the final propiophenone. This route is highly advantageous for creating analogs, as a wide variety of substituted acetophenones and benzaldehydes are commercially available or readily synthesized, allowing for systematic modification of both aromatic rings.

Given its flexibility and reliability, this guide will focus on the detailed execution of Route B .

Part 3: Detailed Synthetic Protocol (Route B)

This section provides a validated, step-by-step methodology for the synthesis of the target compound via the chalcone reduction pathway.

Workflow Overview

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)prop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt reaction is a base-catalyzed condensation that is exceptionally reliable for chalcone synthesis.[5][7] The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the conjugated chalcone product.

Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-difluoroacetophenone (1.0 eq) and 2,4-dimethylbenzaldehyde (1.05 eq) in ethanol (approx. 5 mL per mmol of acetophenone).

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.5 eq, typically a 40-50% w/v solution) dropwise to the ethanolic solution. The addition of a base is crucial for generating the enolate required for the condensation.[8]

-